5-Phenyl-2,3-dihydro-1H-inden-1-one DHODH Inhibition Potency and Selectivity Profile
5-Phenyl-2,3-dihydro-1H-inden-1-one demonstrates moderate inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 700 nM [1]. This contrasts with its markedly weaker activity against the human ortholog (human DHODH), where it exhibits an IC50 of 30 µM (30,000 nM) [2]. This 43-fold selectivity window for the parasitic enzyme over the human counterpart indicates a favorable target engagement profile that may reduce off-target toxicity risks compared to non-selective DHODH inhibitors. For comparison, the structurally distinct PfDHODH inhibitor DSM265 exhibits an IC50 of 47 nM against PfDHODH and 8.1 µM against human DHODH, highlighting that while 5-phenyl-2,3-dihydro-1H-inden-1-one is less potent, it maintains a comparable selectivity ratio [3].
| Evidence Dimension | Inhibitory potency (IC50) against Plasmodium falciparum DHODH and human DHODH |
|---|---|
| Target Compound Data | PfDHODH IC50 = 700 nM; Human DHODH IC50 = 30,000 nM |
| Comparator Or Baseline | DSM265: PfDHODH IC50 = 47 nM; Human DHODH IC50 = 8,100 nM |
| Quantified Difference | Target compound has 43-fold selectivity for PfDHODH over human DHODH; DSM265 has 172-fold selectivity |
| Conditions | Type 2 DHODH activity monitored via direct orotate formation assay or chromogen reduction assay using DCIP (BindingDB assay conditions) |
Why This Matters
This data informs procurement decisions for malaria drug discovery programs, as the compound's selectivity profile can be leveraged to design analogs with improved potency while maintaining a favorable therapeutic index.
- [1] BindingDB. BDBM50379137 (CHEMBL2012822). IC50 = 700 nM for Plasmodium falciparum DHODH. Retrieved from BindingDB. View Source
- [2] BindingDB. BDBM50379137 (CHEMBL2012822). IC50 = 30,000 nM for human DHODH. Retrieved from BindingDB. View Source
- [3] Phillips, M. A., et al. (2015). A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. Science Translational Medicine, 7(296), 296ra111. View Source
